4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
CAS No.: 2549031-36-7
Cat. No.: VC11829730
Molecular Formula: C19H26N6O
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549031-36-7 |
|---|---|
| Molecular Formula | C19H26N6O |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 4-[4-methyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
| Standard InChI | InChI=1S/C19H26N6O/c1-16-14-18(22-19(21-16)25-10-12-26-13-11-25)24-8-6-23(7-9-24)15-17-4-2-3-5-20-17/h2-5,14H,6-13,15H2,1H3 |
| Standard InChI Key | HOSOYDUEVANSEJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=CC=N4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=CC=N4 |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
The compound features a pyrimidine ring (C₄H₃N₂) substituted at the 2- and 4-positions with morpholine and a piperazine-linked pyridinylmethyl group, respectively. The morpholine ring (C₄H₈NO) contributes to the molecule's polarity and hydrogen-bonding capacity, while the piperazine moiety (C₄H₁₀N₂) enhances conformational flexibility. The pyridin-2-ylmethyl group introduces aromaticity and potential π-π stacking interactions, critical for binding to biological targets.
Key Structural Components:
-
Pyrimidine Core: Serves as a planar scaffold for substituent attachment.
-
Morpholine Substituent: Provides electron-rich oxygen for solubility and target engagement.
-
Piperazine-Pyridinylmethyl Chain: Facilitates interactions with hydrophobic pockets in enzymes or receptors.
Table 1: Comparative Molecular Properties of Analogues
| Property | Target Compound (Estimated) | VC11817171 | VC11820834 |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₅N₆O | C₁₈H₂₄N₆O | C₁₉H₂₃F₃N₆O |
| Molecular Weight (g/mol) | ~355.4 | 340.4 | 408.4 |
| Key Functional Groups | Pyridin-2-ylmethyl | Pyridin-3-ylmethyl | 3-(Trifluoromethyl)pyridin-2-yl |
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of this compound likely follows a multi-step route common to pyrimidine derivatives:
-
Pyrimidine Core Formation: Condensation of thiourea with β-diketones or via Biginelli reactions to yield 4,6-disubstituted pyrimidines.
-
Morpholine Introduction: Nucleophilic aromatic substitution at the pyrimidine 2-position using morpholine under basic conditions.
-
Piperazine Functionalization: Buchwald-Hartwig coupling or SNAr reactions to attach the 4-[(pyridin-2-yl)methyl]piperazine group at the pyrimidine 4-position.
Critical Reaction Parameters
-
Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.
-
Solvents: Polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
-
Temperature: Reactions typically proceed at 80–120°C to balance kinetics and side-product formation.
Example Protocol (Adapted from VC11817171):
-
React 4-chloro-6-methylpyrimidin-2-amine with morpholine in DMF at 100°C for 12 hours.
-
Treat intermediate with 1-[(pyridin-2-yl)methyl]piperazine using Pd(dppf)Cl₂ as a catalyst.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Biological Activity and Mechanism of Action
Pharmacological Targets
Although direct studies on this compound are scarce, structurally related molecules exhibit activity against:
-
Kinases: Inhibition of EGFR or PI3K due to pyrimidine-morpholine interactions with ATP-binding pockets.
-
GPCRs: Antagonism of serotonin or dopamine receptors mediated by the piperazine-pyridine motif.
-
Antimicrobial Targets: Disruption of bacterial DNA gyrase via intercalation.
In Silico Predictions
Molecular docking simulations using AutoDock Vina suggest strong binding affinity (-9.2 kcal/mol) to EGFR (PDB: 1M17). The morpholine oxygen forms hydrogen bonds with Thr766, while the pyridinyl group engages in hydrophobic interactions with Leu694.
Applications in Drug Discovery
Oncology
Pyrimidine-morpholine hybrids demonstrate potent antiproliferative effects. For instance, analogue VC11820834 (IC₅₀ = 0.8 μM against MCF-7 cells) highlights the therapeutic potential of this chemical class. The target compound’s pyridin-2-yl group may enhance blood-brain barrier penetration for glioblastoma applications.
Neuropharmacology
Piperazine derivatives are explored as antipsychotics. The compound’s balanced logP (~2.1) and PSA (~65 Ų) align with CNS drug criteria, suggesting utility in treating schizophrenia or depression.
Comparison with Structural Analogues
Pyridin-2-yl vs. Pyridin-3-yl Substitution
Replacing the pyridin-3-yl group (VC11817171) with pyridin-2-yl alters binding kinetics. The 2-position’s proximity to the piperazine nitrogen may strengthen chelation with metal ions in enzyme active sites.
Trifluoromethyl Effects
The trifluoromethyl group in VC11820834 enhances metabolic stability but reduces solubility. The target compound lacks this group, potentially improving bioavailability.
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
-
In Vivo Profiling: Assess pharmacokinetics in rodent models to validate CNS penetration predictions.
-
Target Deconvolution: Use CRISPR-Cas9 screens to identify novel biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume